An In-depth Technical Guide to the Chemical Properties of Ethyl 2-aminooxazole-4-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-aminooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its oxazole core, substituted with both an amino group and an ethyl carboxylate moiety, provides a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Ethyl 2-aminooxazole-4-carboxylate, serving as a vital resource for researchers engaged in its use.
Chemical and Physical Properties
Ethyl 2-aminooxazole-4-carboxylate is a solid at room temperature, typically appearing as a white to pale yellow or cream powder.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | |
| Molecular Weight | 156.14 g/mol | |
| CAS Number | 177760-52-0 | |
| Appearance | White to pale yellow or pale cream powder | [1] |
| Melting Point | 135-140 °C | |
| Storage Temperature | 2-8°C |
Synthesis
A generalized experimental workflow for such a synthesis is depicted below.
Caption: Generalized workflow for the synthesis of Ethyl 2-aminooxazole-4-carboxylate.
Spectroscopic Data
Detailed spectroscopic data for Ethyl 2-aminooxazole-4-carboxylate is not extensively published. However, based on the analysis of related compounds and general principles of spectroscopy, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the proton on the oxazole ring, and a broad singlet for the amino (-NH₂) protons.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the two carbons of the ethyl group.
While specific spectral data is not available, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-aminooxazole-4-carboxylate would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C=N and C=C stretching of the oxazole ring, and C-O stretching vibrations. For the isomeric compound, ethyl 2-aminooxazole-5-carboxylate, IR (KBr) peaks have been reported at 3387, 3119 (N-H), and 1715 (C=O) cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of Ethyl 2-aminooxazole-4-carboxylate would show a molecular ion peak corresponding to its molecular weight (156.14 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, and cleavage of the oxazole ring.
Reactivity and Biological Significance
Ethyl 2-aminooxazole-4-carboxylate serves as a key building block in the synthesis of more complex molecules with potential biological activity. The amino group can be readily functionalized, for example, through acylation or Schiff base formation, to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification.
While direct biological activity or involvement in specific signaling pathways for Ethyl 2-aminooxazole-4-carboxylate has not been extensively documented, its derivatives are of interest in drug discovery. For instance, derivatives of 2-aminooxazoles have been investigated as potential antibacterial agents.[3] The analogous ethyl 2-aminothiazole-4-carboxylate is a well-established intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.[4] This suggests that the oxazole counterpart may also serve as a valuable precursor for novel therapeutic agents.
The general workflow for utilizing this compound in drug discovery is outlined below.
Caption: Role of Ethyl 2-aminooxazole-4-carboxylate in drug discovery.
Safety Information
According to available safety data, Ethyl 2-aminooxazole-4-carboxylate should be handled with care. It is recommended to keep it in a dark place under an inert atmosphere at room temperature.
Conclusion
Ethyl 2-aminooxazole-4-carboxylate is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While detailed experimental protocols and comprehensive spectroscopic and biological data are not yet widely available in the public domain, its structural similarity to well-utilized aminothiazole analogs suggests a promising future in the development of novel therapeutic agents. This guide provides a foundational understanding of its known properties and potential applications, serving as a starting point for further research and development.
References
- 1. ETHYL 2-AMINOOXAZOLE-4-CARBOXYLATE(177760-52-0) 1H NMR [m.chemicalbook.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
